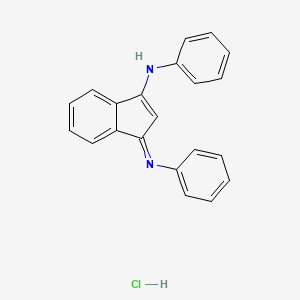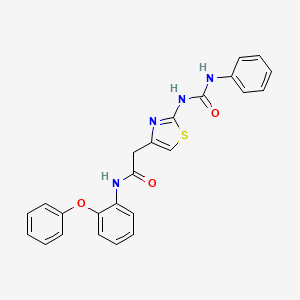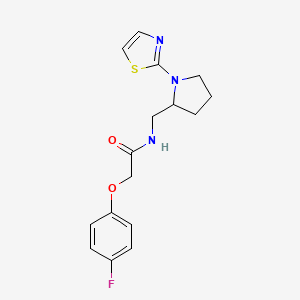![molecular formula C6H14ClNO B2943992 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride CAS No. 2173637-17-5](/img/structure/B2943992.png)
2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2173637-17-5 . It has a molecular weight of 151.64 . The IUPAC name for this compound is ®-2-(azetidin-2-yl)propan-2-ol hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 . The InChI key is AISKZCFQZZIZHH-NUBCRITNSA-N . The canonical SMILES structure is CC©(C1CNC1)O.Cl .Physical And Chemical Properties Analysis
2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is a solid at room temperature . It has a molecular weight of 151.63 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 32.3 Ų .Aplicaciones Científicas De Investigación
Synthesis and Transformation
Transformation of Azetidin-2-ones : A study by Mollet et al. (2011) in "The Journal of Organic Chemistry" described the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This transformation involved a two-step process with intermediate formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines (Mollet, D’hooghe, & de Kimpe, 2011).
Reactivity of N-(omega-haloalkyl)-beta-lactams : D’hooghe et al. (2008) in "Organic & Biomolecular Chemistry" evaluated the reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones with lithium aluminium hydride. This study led to the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Azetidin-2-ones as Synthon for Biologically Important Compounds : Research by Deshmukh et al. (2004) in "Current Medicinal Chemistry" highlighted the use of azetidin-2-one as a building block for synthesizing a wide array of organic molecules. This includes the synthesis of aromatic beta-amino acids, peptides, and amino sugars, exploiting the strain energy and selective bond cleavage of the beta-lactam ring (Deshmukh et al., 2004).
Pharmaceutical Applications
Synthesis of Novel Phenyl Pyrazoline Derivatives : Shah and Patel (2012) in "Chemical Science Transactions" synthesized novel phenyl pyrazoline derivatives from 3-chloro-1-{4-(3-(substituted phenyl)prop-2-enoyl)phenyl}-4-(4-hydroxyphenyl)azetidin-2-one. These compounds were evaluated for their antimicrobial activity, showcasing the potential pharmaceutical applications of related azetidin-2-ones (Shah & Patel, 2012).
Discovery of Potent Inhibitors of Cholesterol Absorption : A study by Rosenblum et al. (1998) in "Journal of Medicinal Chemistry" described the design and synthesis of SCH 58235, a potent inhibitor of intestinal cholesterol absorption. This compound is based on the azetidin-2-one structure and highlights the significance of this molecular framework in drug discovery (Rosenblum et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2R)-azetidin-2-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKZCFQZZIZHH-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2943916.png)



![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)
![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)
